molecular formula C16H12O4 B8742116 2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid CAS No. 77143-67-0

2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranacetic acid

Cat. No. B8742116
CAS RN: 77143-67-0
M. Wt: 268.26 g/mol
InChI Key: WOFXIHMHNYXRSI-UHFFFAOYSA-N
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Patent
US04886799

Procedure details

75 g of mandelic acid and 75 g of 4-hydroxyphenylacetic acid are mixed in a round-bottomed flask. 800 ml of 80% strength sulfuric acid are added and the medium is then brought rapidly to 90° C. while being stirred. It is hydrolyzed with 2 kg of ice, the aqueous phase is extracted with 3 times 500 ml of ethyl acetate and the organic phase is washed with water, dried over anhydrous sodium sulfate and concentrated under vacuum. 117 g of a yellow oil are thereby obtained, which is purified by chromatography on 1200 g of silica (70-230 mesh), using a mixture of dichloromethane and methanol (98.5:1.5 v/v) as eluant. After evaporation of the solvent, the pure product is obtained.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)O.[OH:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([OH:22])=[O:21])=[CH:15][CH:14]=1.S(=O)(=O)(O)O>>[O:10]=[C:1]1[CH:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:18]2[CH:17]=[C:16]([CH2:19][C:20]([OH:22])=[O:21])[CH:15]=[CH:14][C:13]=2[O:12]1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
Quantity
75 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then brought rapidly to 90° C.
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 3 times 500 ml of ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1OC2=C(C1C1=CC=CC=C1)C=C(C=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.